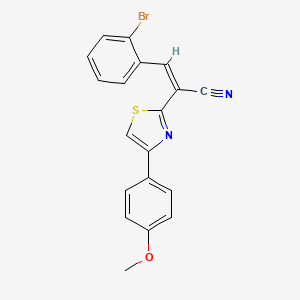

(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(2-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2OS/c1-23-16-8-6-13(7-9-16)18-12-24-19(22-18)15(11-21)10-14-4-2-3-5-17(14)20/h2-10,12H,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDOXSEXUTDHT-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, with CAS number 476670-11-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₃BrN₂OS

- Molecular Weight : 397.3 g/mol

- Chemical Structure : The compound features a thiazole moiety linked to an acrylonitrile group, which is known for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

| Study | Cell Lines Tested | IC₅₀ (µg/mL) | Remarks |

|---|---|---|---|

| Study A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Significant cytotoxicity observed. |

| Study B | HT29 (human colorectal carcinoma) | 1.61 ± 1.92 | Effective growth inhibition compared to standard drugs like doxorubicin. |

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances cytotoxicity against various cancer cell lines .

2. Antimicrobial Activity

Thiazole derivatives have also demonstrated promising antimicrobial properties.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 50 µg/mL |

| Compound 2 | Escherichia coli | 25 µg/mL |

These compounds were found to exhibit activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

3. Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have been explored in various experimental models.

- Mechanism : The anticonvulsant activity is thought to be related to the modulation of neurotransmitter systems and ion channels.

- Findings : Certain thiazole compounds have shown significant protection against seizure-induced mortality in animal models .

Case Study 1: Anticancer Efficacy

In a study examining the effects of thiazole derivatives on cancer cell lines, this compound was tested against A431 and HT29 cells. The results indicated that this compound significantly inhibited cell proliferation with IC₅₀ values lower than those of established chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

A series of thiazole derivatives were screened for antimicrobial activity against common pathogens. The results showed that compounds similar to this compound exhibited MIC values that suggest they could serve as effective alternatives to traditional antibiotics .

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile have been evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 and HepG2. The mechanism of action often involves the induction of apoptosis through modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4c | HCT-116 | 2.31 | Apoptosis via Bcl-2 modulation |

| 4d | HT-29 | 2.94 | Apoptosis via Bcl-2 modulation |

| 8c | HepG2 | 4.57 | Apoptosis via Bcl-2 modulation |

Case Studies

Several studies have documented the efficacy of thiazole derivatives in preclinical settings:

- Study on Hepatocellular Carcinoma : A study demonstrated that specific thiazole derivatives exhibited lower IC50 values compared to standard treatments like cisplatin, suggesting superior potency against liver cancer cells .

- Multicomponent Reaction Efficiency : The synthesis method employed for these compounds has been praised for its efficiency and sustainability, highlighting the importance of developing new synthetic routes for drug discovery .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (target, 1a2j) and piperazine (DG172) enhance solubility and electronic density, whereas trifluoromethoxy (1a2j) and nitro groups () reduce electron density, affecting reactivity and binding .

- Thiazole vs. Benzo[d]thiazole : The benzo[d]thiazole in TP1 () extends conjugation, enabling fluorescence, whereas the simpler thiazole in the target compound may prioritize steric interactions .

Physical and Spectroscopic Properties

Notes:

- The target compound’s bromine and methoxyphenyl groups likely increase molecular weight compared to non-halogenated analogs (e.g., 1a2j).

- High yields in analogs like 27a (91%) suggest efficient synthetic routes for acrylonitriles with electron-rich substituents .

Q & A

Q. What synthetic routes are commonly employed to synthesize (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile?

The synthesis involves multi-step protocols:

- Thiazole ring formation : The Hantzsch thiazole synthesis is a foundational step, reacting α-haloketones (e.g., 4-(4-methoxyphenyl)-2-bromoacetophenone) with thioamides to generate the thiazole core .

- Acrylonitrile coupling : A Michael addition or nucleophilic substitution introduces the acrylonitrile moiety. For stereochemical control (Z-configuration), reaction conditions (e.g., anhydrous DMF, NaH as base, 60–80°C, 12–24 hours) are critical .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product, with yields typically 65–75% .

Q. Which spectroscopic and chromatographic methods validate the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and Z-configuration via coupling constants (e.g., vinyl proton splitting patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₄BrN₃O₂S) .

- HPLC/UPLC : Assesses purity (>95%) and monitors reaction progress .

- FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

Q. How does the compound’s stability vary under different storage or reaction conditions?

- Thermal stability : Decomposition occurs above 150°C; short-term stability at 25°C in inert atmospheres (N₂/Ar) is recommended .

- Light sensitivity : The bromophenyl and nitrile groups may undergo photodegradation; storage in amber vials is advised .

- Solvent compatibility : Stable in DMSO and DMF but hydrolyzes in protic solvents (e.g., MeOH/H₂O) under acidic/basic conditions .

Advanced Research Questions

Q. What computational strategies predict the biological targets or reactivity of this compound?

- Molecular docking : Screens against protein databases (e.g., kinase inhibitors) to hypothesize binding affinities. The thiazole and methoxyphenyl groups often target ATP-binding pockets .

- QSAR modeling : Correlates substituent effects (e.g., bromine’s electronegativity) with bioactivity (e.g., IC₅₀ values) .

- DFT calculations : Predicts regioselectivity in reactions (e.g., nitrile group’s susceptibility to nucleophilic attack) .

Q. How can stereochemical purity (Z-configuration) be optimized during synthesis?

- Catalyst selection : Chiral palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligands) enhance Z-selectivity by stabilizing transition states .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation via dipole stabilization .

- Low-temperature quenching : Rapid cooling (0–5°C) post-reaction minimizes thermal isomerization to the E-form .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Catalyst variability : Yields drop from 75% to 50% when substituting NaH with K₂CO₃ due to incomplete deprotonation .

- Purification losses : Silica gel chromatography may retain polar byproducts, reducing isolated yields; switching to reversed-phase HPLC improves recovery .

- Scale-up challenges : Batch reactions >10 g show lower yields (55–60%) due to heat dissipation issues; flow chemistry improves consistency .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Measures IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

- Cellular uptake studies : Radiolabeling (³H/¹⁴C) tracks intracellular accumulation in cancer cell lines .

- Metabolic stability tests : Liver microsome assays (human/rat) quantify degradation half-life (t₁/₂) to predict in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.